REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6](#[N:10])[C:7]([CH3:9])=[CH2:8]>>[N:1]1([CH2:8][CH:7]([CH3:9])[CH2:6][NH2:10])[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 15.0 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the volatile material
|
Type
|
ADDITION
|
Details
|
The residue was mixed with 150 ml
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the solvents
|
Type
|
CUSTOM
|
Details
|
The residual oil was used in reactions without further purification
|
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)CC(CN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |